molecular formula C10H7BrF3N3 B1383553 4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline CAS No. 2044722-54-3

4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline

Cat. No. B1383553
CAS RN: 2044722-54-3
M. Wt: 306.08 g/mol
InChI Key: WCNBVXPVFSDCKC-UHFFFAOYSA-N
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Description

“4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline” is a chemical compound with the CAS number 393-36-2 . It is also known as 5-Amino-2-Bromobenzotrifluoride . It is used as a laboratory chemical .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H5BrF3N . It has an average mass of 240.020 Da and a monoisotopic mass of 238.955734 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 81-84 °C/0.5 mmHg (lit.) and a melting point of 47-49 °C (lit.) . Its molecular weight is 240.02 .

Scientific Research Applications

Antiviral Activity:

A study synthesized a series of compounds including N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines and evaluated them for antiviral activity. It was found that these compounds effectively interfered with Respiratory Syncytial Virus (RSV) replication at micromolar concentrations. Interestingly, the introduction of a trifluoromethyl group in one of the positions diminished the anti-RSV activity and increased cytotoxicity, whereas the introduction of a chlorine or a bromine atom enhanced the anti-RSV activity and selectivity (Fioravanti et al., 2015).

Nonlinear Optical (NLO) Materials:

Research on the vibrational analysis of 4-bromo-3-(trifluoromethyl)aniline, among other compounds, was conducted using Fourier Transform-Infrared and Fourier Transform-Raman techniques. The study aimed to understand the donating and withdrawing effects of electrons on the structure of aniline and the influence of substituent positions on the vibrational spectra. The research provided insights into hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface analysis, and thermodynamic functions, indicating the potential utility of these compounds in NLO materials (Revathi et al., 2017).

Molecular Structure Investigations:

A study involved the synthesis of new s-triazine incorporating pyrazole/piperidine/aniline moieties. The research focused on analyzing the molecular structure using X-ray crystallography combined with Hirshfeld and DFT calculations. Intermolecular interactions were studied, highlighting the importance of H...H, N...H, and H...C contacts in the molecular packing of the compounds. This research contributes to the understanding of the structural and electronic properties of these compounds (Shawish et al., 2021).

Antibacterial and Antifungal Activities:

Research synthesized and evaluated the antibacterial and antifungal activities of new (Z)-3-bromo-4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones and 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-diaryl-1H-pyrazoles. The compounds were compared with commercial antibiotics and antifungal agents, showing promising results against various bacterial and fungal strains (Pundeer et al., 2013).

Safety and Hazards

This chemical is considered hazardous. It is toxic in contact with skin, harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is the sphingosine-1-phosphate receptor (S1P) . This receptor plays a crucial role in regulating the immune system and cardiovascular function.

Mode of Action

This compound interacts with the S1P receptor as a monoselective agonist . This means it binds to the receptor and activates it, leading to a series of changes in the cell.

Biochemical Pathways

Upon activation of the S1P receptor, a cascade of biochemical reactions is triggered. These reactions are part of the sphingolipid signaling pathway , which regulates a variety of cellular processes, including cell growth, survival, and immune cell trafficking .

Result of Action

The activation of the S1P receptor by this compound can lead to various molecular and cellular effects. For instance, it can influence immune cell trafficking, potentially modulating immune responses .

properties

IUPAC Name

4-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF3N3/c11-8-5-17(16-9(8)10(12,13)14)7-3-1-6(15)2-4-7/h1-5H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNBVXPVFSDCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C=C(C(=N2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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